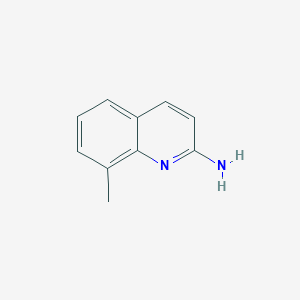

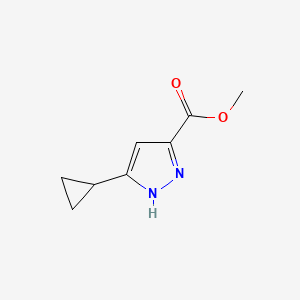

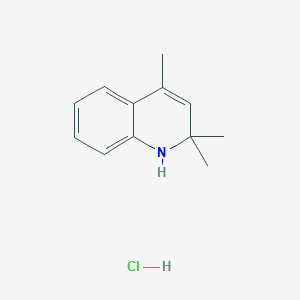

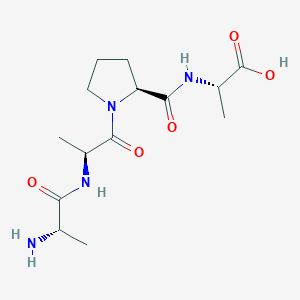

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

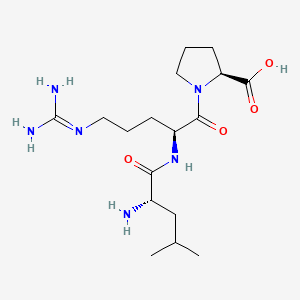

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (MCP) is an organic compound that is widely used in laboratory experiments and scientific research. MCP is a versatile compound with a variety of applications in the fields of biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

Structural and Spectral Investigations

Research has explored the structural and spectral characteristics of pyrazole derivatives, including those related to methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Studies have combined experimental and theoretical methods, such as density functional theory, to investigate the properties of these compounds, which are important in understanding their potential applications in various scientific fields (Viveka et al., 2016).

Synthesis of Heterocycles

Methyl 3-cyclopropyl-3-oxopropanoate, closely related to this compound, has been used in synthesizing various heterocycles. These reactions have led to the formation of diverse pyrazole derivatives, showcasing the versatility of these compounds in creating structurally diverse molecules (Pokhodylo et al., 2010).

Coordination Complexes in Chemistry

Studies have synthesized and characterized novel coordination complexes using pyrazole-dicarboxylate acid derivatives. These compounds, including variants of this compound, play a crucial role in the development of coordination chemistry and have potential applications in material science and catalysis (Radi et al., 2015).

Antitumor Activities

Research has delved into the antitumor properties of various pyrazole derivatives. These studies have identified certain pyrazole compounds with significant inhibitory effects on tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Abonía et al., 2011).

Antimicrobial and Antioxidant Activities

Pyrazole derivatives have been studied for their antimicrobial and antioxidant activities. Compounds synthesized from pyrazole carboxylates, similar to this compound, have shown promising results in combating microbial growth and oxidative stress, indicating their potential in pharmaceutical applications (Umesha et al., 2009).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors. These compounds, including those related to this compound, have demonstrated effectiveness in reducing corrosion rates in metals, suggesting their utility in industrial applications (Herrag et al., 2007).

Safety and Hazards

“Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This suggests that the compound may interact with its targets in a dynamic manner, potentially leading to various changes in cellular processes.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives , it is plausible that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant , which could impact its bioavailability and therapeutic potential.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.

Action Environment

It is known that the compound’s vapors can form explosive mixtures with air and can ignite upon contact with heat or flame . This suggests that environmental conditions such as temperature and exposure to open flames could potentially affect the stability and safety of the compound.

properties

IUPAC Name |

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFTOJFVQTOQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425090 |

Source

|

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036733-11-5 |

Source

|

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

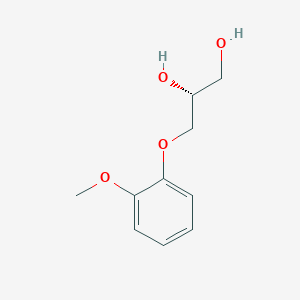

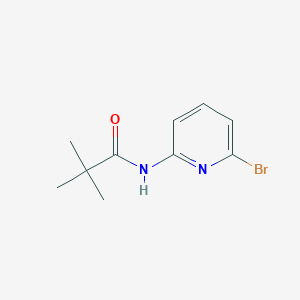

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)